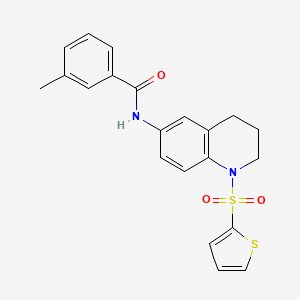

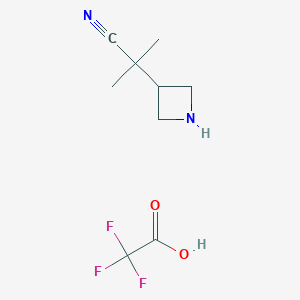

![molecular formula C20H22N2O4S B2579688 N-(benzo[d]thiazol-6-yl)-3,4,5-triethoxybenzamide CAS No. 942002-50-8](/img/structure/B2579688.png)

N-(benzo[d]thiazol-6-yl)-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is an organic compound that is a bicyclic system consisting of a benzene ring and a thiazole ring . It is a light-yellow liquid with an odor similar to pyridine . Benzothiazole derivatives have been found to have a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole consists of a five-membered thiazole ring fused with a benzene ring . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Benzothiazole derivatives have been found to have potent biological applications . They have been used in the synthesis of various drugs used in the treatment of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions .

Physical And Chemical Properties Analysis

Benzothiazole is a light-yellow liquid with an odor similar to pyridine . It has similar chemical and physical properties to pyridine and pyrimidine .

Applications De Recherche Scientifique

Antibacterial Activity

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide and its analogs have been synthesized and evaluated for their antibacterial properties. In particular, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, demonstrated maximum activity against S. aureus NCIM 5022 (MIC = 13.0 μM) .

Antifungal Potential

Thiazole derivatives, including N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide, have been investigated for their antifungal activity. While specific data on this compound’s antifungal effects are not readily available, its structural features suggest potential efficacy against fungal pathogens .

Anticancer Properties

Benzothiazole derivatives often exhibit antitumor and cytotoxic activities. Although direct studies on N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide are limited, its inclusion in this class warrants further investigation. Researchers have observed antitumor effects in related compounds, making it an intriguing avenue for exploration .

Neuroprotective Effects

Given the presence of the benzothiazole scaffold, there is potential for neuroprotective properties. Thiazoles have been associated with neuroprotection, and further studies could elucidate whether N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide shares this trait .

Antiviral Activity

While specific antiviral data for this compound are scarce, benzothiazole derivatives have been investigated as potential antiviral agents. Their diverse biological activities suggest that N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide may also exhibit antiviral effects .

Antioxidant Potential

Thiazoles, including benzothiazole derivatives, are known for their antioxidant properties. Although direct evidence for this compound is lacking, its structural features make it a candidate for further antioxidant studies .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-4-24-16-9-13(10-17(25-5-2)19(16)26-6-3)20(23)22-14-7-8-15-18(11-14)27-12-21-15/h7-12H,4-6H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWKMJBRYCIQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-3,4,5-triethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

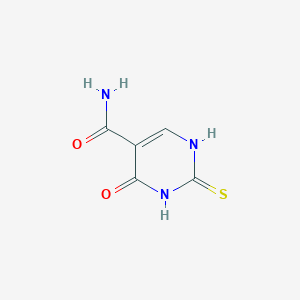

![4-chloro-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2579607.png)

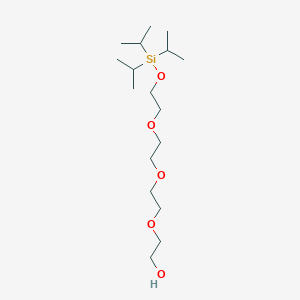

![4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2579620.png)

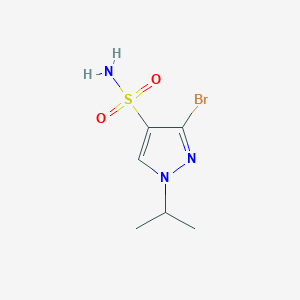

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2579621.png)

![methyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2579623.png)

![methyl 3-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2579624.png)

![N-[3-(1,3-Benzothiazol-2-yl)-5-methylthiophen-2-yl]acetamide](/img/structure/B2579626.png)

![6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione](/img/structure/B2579627.png)